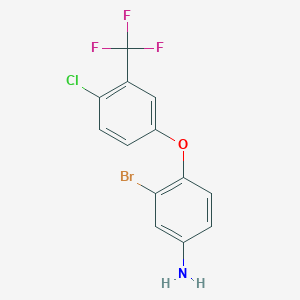

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

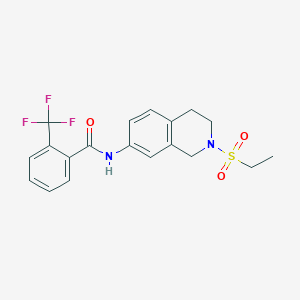

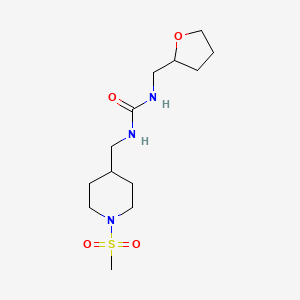

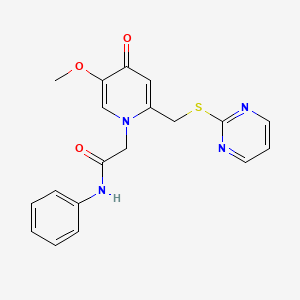

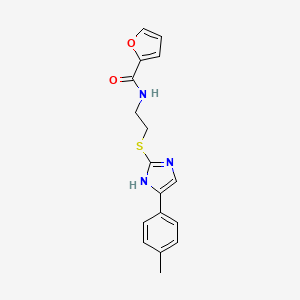

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . Another study discusses the synthesis of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .Molecular Structure Analysis

The molecular structure of related compounds has been characterized by physical and spectral methods such as HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For example, the reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol took place with a number of halogen-substituted molecules in extraordinary yields, because of electronic effects .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate have been reported. Its freezing point is 308.15K . The enthalpy of vaporization at boiling point (522.65K) is 46.065kjoule/mol .Wissenschaftliche Forschungsanwendungen

Supramolecular Structure Analysis

- Isostructural Properties : 4-(4′-Iodo)phenoxyaniline, similar to 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline, has been found to be isostructural with its bromo, chloro, and ethynyl counterparts, demonstrating interesting aspects of supramolecular chemistry (Dey & Desiraju, 2004).

Chemical Synthesis and Properties

- Synthesis of Key Intermediates : It has been used in the synthesis of key intermediates like N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, which is vital in producing antitumor agents (Feng-mei & He-qin, 2009).

- Palladium-Catalyzed Reactions : The compound plays a role in palladium-catalyzed reactions to form various derivatives, highlighting its importance in organic synthesis (Ames & Bull, 1982).

Pharmaceutical and Biological Applications

- Antimicrobial Activity : Research on similar compounds shows considerable antimicrobial activity against various microorganisms, suggesting potential pharmaceutical applications (Shivashankar et al., 2009).

- Urease Inhibitory Activity : A related compound demonstrated significant urease inhibitory activity, which has implications in medical and agricultural fields (Zulfiqar et al., 2020).

Photophysical and Electrochemical Studies

- Photochemical Properties : Studies on related phthalocyanine compounds with similar substituents showed unique photochemical and photophysical properties, relevant in material science (Kırbaç et al., 2014).

- Electrochemical Oxidation : Investigations into the electrochemical oxidation of compounds with similar structures have been conducted, providing insights into their chemical behavior (Kádár et al., 2001).

Environmental and Analytical Chemistry

- Environmental Fate and Analysis : The transformation and fate of similar bromophenols during water chlorination have been studied, important for understanding their environmental impact (Xiang et al., 2020).

Safety and Hazards

Safety data sheets indicate that related compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 .

Zukünftige Richtungen

The future directions for the study of this compound and its related compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals and agrochemicals. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety make these compounds interesting subjects for future research .

Wirkmechanismus

Target of Action

Similar compounds have been shown to have analgesic effects, suggesting they may interact with pain receptors or pathways .

Mode of Action

Based on its structural similarity to other analgesics, it may interact with pain receptors or pathways to exert its effects .

Biochemical Pathways

It’s plausible that it may influence pathways related to pain perception and inflammation, given its potential analgesic properties .

Result of Action

Based on its potential analgesic properties, it may result in the alleviation of pain symptoms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

3-bromo-4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClF3NO/c14-10-5-7(19)1-4-12(10)20-8-2-3-11(15)9(6-8)13(16,17)18/h1-6H,19H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRIBANYZYUPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)OC2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3,4-Dibromophenyl)methyl]amino}propane-1,2-diol](/img/structure/B2428578.png)

![1,1-Dioxo-2-[[(2R)-pyrrolidin-2-yl]methyl]-1,2-thiazolidine-5-carboxylic acid;hydrochloride](/img/structure/B2428582.png)

![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2428583.png)

![1-(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2428589.png)

![2-[(naphthalen-2-yloxy)methyl]-1-(1-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B2428594.png)

![N-(4-ethylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2428597.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2428598.png)